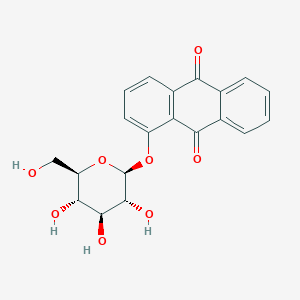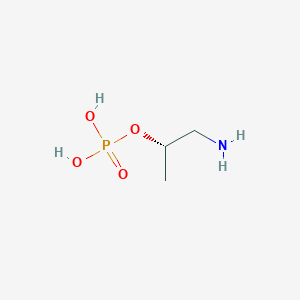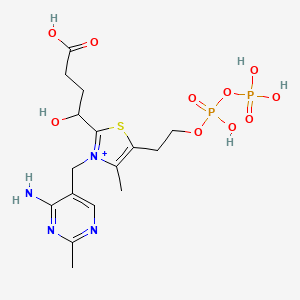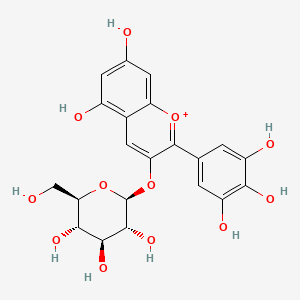![molecular formula C20H28O6 B1195174 (1R,5S,8S,10S)-9,10,15,18-tetrahydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one](/img/structure/B1195174.png)
(1R,5S,8S,10S)-9,10,15,18-tetrahydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Oridonin can be synthesized through various chemical routes. One notable method involves the total synthesis of Oridonin using an interrupted Nazarov reaction. This approach includes a series of ring-rearrangements and late-stage redox manipulations to achieve the highly oxidized ent-kauranoid structure .
Industrial Production Methods: Industrial production of Oridonin typically involves the extraction and purification from the whole plant of Isodon rubescens. High-speed counter-current chromatography (HSCCC) is often employed to optimize the isolation conditions, including solvent system, flow rate, and resolution speed .
Chemical Reactions Analysis
Types of Reactions: Oridonin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying its structure to enhance its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate are used to introduce oxygen functionalities.
Reduction: Reducing agents like sodium borohydride can be used to reduce ketone groups to alcohols.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the molecule.
Major Products Formed: The major products formed from these reactions include various Oridonin derivatives with enhanced biological activities, such as improved anti-cancer properties .
Scientific Research Applications
Oridonin has a wide range of scientific research applications across various fields:
Chemistry: Oridonin is used as a lead compound in medicinal chemistry for the development of new drugs. Its unique structure allows for extensive structural modifications to enhance its pharmacological properties .
Biology: In biological research, Oridonin is studied for its ability to inhibit cell proliferation, induce apoptosis, and exhibit anti-inflammatory effects. It is particularly effective against a variety of tumor cells .
Medicine: Oridonin has shown promising results in preclinical and clinical studies for the treatment of various cancers, including leukemia, breast cancer, and liver cancer. It also exhibits potential in treating inflammatory diseases and bacterial infections .
Industry: In the pharmaceutical industry, Oridonin is used to develop new therapeutic agents. Its derivatives are being explored for their potential to overcome drug resistance and reduce toxicity .
Mechanism of Action
Oridonin exerts its effects through multiple molecular targets and pathways:
Apoptosis Induction: Oridonin induces apoptosis in cancer cells by activating the caspase pathway and increasing the production of reactive oxygen species (ROS).
Autophagy Inhibition: It inhibits autophagy in rheumatoid arthritis fibroblast-like synoviocytes, reducing cell survival.
Inflammation Suppression: Oridonin suppresses inflammation by inhibiting the nuclear factor-kappa B (NF-κB) pathway and reducing the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
Oridonin is compared with other ent-kaurane diterpenoids, such as:
Oridonin stands out due to its well-documented anti-cancer properties and its potential for structural modifications to enhance its therapeutic effects .
Properties
Molecular Formula |
C20H28O6 |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
(1R,5S,8S,10S)-9,10,15,18-tetrahydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one |
InChI |
InChI=1S/C20H28O6/c1-9-10-4-5-11-18-8-26-20(25,19(11,14(9)22)15(10)23)16(24)13(18)17(2,3)7-6-12(18)21/h10-13,15-16,21,23-25H,1,4-8H2,2-3H3/t10-,11?,12?,13?,15?,16-,18-,19+,20?/m0/s1 |
InChI Key |
SDHTXBWLVGWJFT-JVSVCWKYSA-N |
Isomeric SMILES |
CC1(CCC([C@@]23C1[C@@H](C([C@@]45C2CC[C@H](C4O)C(=C)C5=O)(OC3)O)O)O)C |
Canonical SMILES |
CC1(CCC(C23C1C(C(C45C2CCC(C4O)C(=C)C5=O)(OC3)O)O)O)C |
Pictograms |
Health Hazard |
Synonyms |
lasidonin oridonin oridonin, (1alpha,5alpha,6alpha,7beta,8beta,9alpha,10beta,13beta,14S)-isomer oridonin, (1alpha,6beta,7alpha,11alpha)-isomer oridonin, (1alpha,6beta,7alpha,11beta)-isome |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3,4-Dihydroxy-2,5,6-tris(methylsulfonyloxy)hexyl] methanesulfonate](/img/structure/B1195091.png)


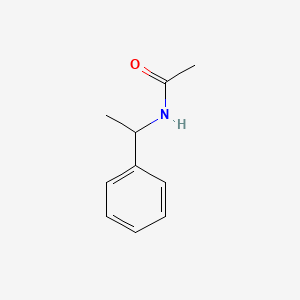
![(10-Hydroxy-1,5,12-trimethylspiro[8,13-dioxa-11-azatetracyclo[7.5.1.02,7.010,14]pentadeca-5,11-diene-15,2'-oxirane]-2-yl)methyl acetate](/img/structure/B1195098.png)
